
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is an organic compound that features a unique structure combining an indanone core with a hexenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one typically involves multi-step reactions. One common method includes the use of palladium diacetate, triethylamine, and N,N-dimethyl-formamide under an inert atmosphere at 110°C . The reaction proceeds through several steps, including the formation of intermediate compounds, which are then converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hexenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: The compound’s unique structure makes it useful in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
2-(Hex-5-en-1-yl)isoindoline-1,3-dione: This compound shares a similar hexenyl side chain but differs in its core structure.
1,1-Diborylalkanes: These compounds have similar synthetic routes but feature different functional groups.
Uniqueness: 1-(Hex-5-en-1-yl)-1,3-dihydro-2H-inden-2-one is unique due to its combination of an indanone core with a hexenyl side chain, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
193737-74-5 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
1-hex-5-enyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C15H18O/c1-2-3-4-5-10-14-13-9-7-6-8-12(13)11-15(14)16/h2,6-9,14H,1,3-5,10-11H2 |
Clé InChI |
LBYDMRVCNHKUDF-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC1C(=O)CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



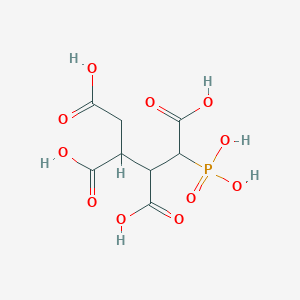
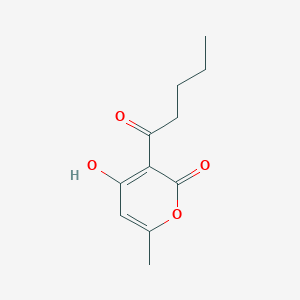





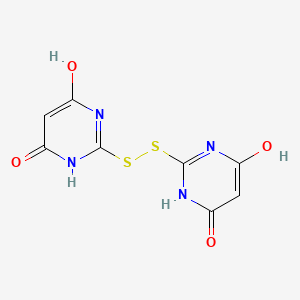
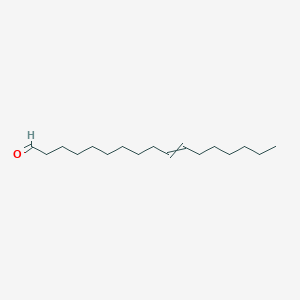

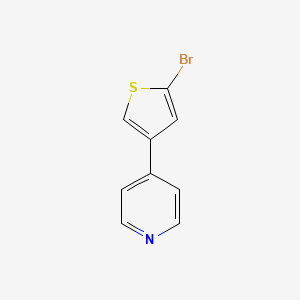
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)

